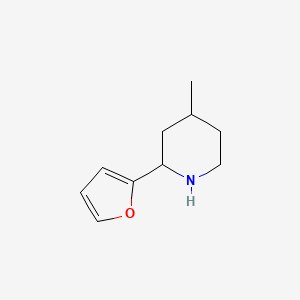

2-(Furan-2-yl)-4-methylpiperidine

説明

Context within Heterocyclic Chemistry and Medicinal Chemistry Scaffolds

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to the design of new drugs and functional materials. The furan (B31954) ring, a five-membered aromatic heterocycle with one oxygen atom, is a key structural component in numerous pharmaceuticals. utripoli.edu.lyresearchgate.net Similarly, the piperidine (B6355638) ring, a six-membered saturated heterocycle with one nitrogen atom, is one of the most common synthetic fragments in drug design, present in a wide range of pharmaceuticals and alkaloids. nih.gov

The combination of these two moieties in 2-(furan-2-yl)-4-methylpiperidine creates a scaffold with a distinct three-dimensional structure and electronic properties. The furan ring can engage in various interactions, including hydrogen bonding and π-stacking, while the piperidine ring provides a flexible yet conformationally defined backbone that can be further functionalized. The methyl group at the 4-position of the piperidine ring introduces a specific stereochemical feature that can influence the molecule's interaction with biological targets.

The synthesis of such substituted piperidines is a topic of considerable interest. General strategies often involve the hydrogenation of corresponding pyridine (B92270) derivatives or various cyclization reactions. nih.gov For instance, the synthesis of related 2-aryl-4-piperidones has been reported, which could serve as precursors to compounds like this compound. clockss.org

Significance as a Building Block in Complex Molecular Architectures

The structure of this compound makes it an attractive starting point for the synthesis of more complex molecules. The furan ring can undergo a variety of chemical transformations, including electrophilic substitution and Diels-Alder reactions, allowing for the introduction of additional functional groups. The nitrogen atom of the piperidine ring can be readily acylated, alkylated, or incorporated into larger ring systems.

Research into the synthesis of 2-arylpiperidines has highlighted methods for controlling the stereochemistry at the 2-position, which is crucial for determining the biological activity of the final compounds. nih.gov The presence of the methyl group at the 4-position adds another layer of stereochemical complexity and potential for diastereoselective reactions.

The development of modular synthetic approaches to N-(hetero)aryl piperidines allows for the rapid construction of diverse libraries of compounds for screening in drug discovery programs. acs.org The principles underlying these methods could be applied to the synthesis of derivatives of this compound, further expanding its utility as a versatile building block.

Overview of Research Directions and Scope

Current research involving scaffolds like this compound is multifaceted. A primary focus is the development of efficient and stereoselective synthetic methods to access the core structure and its derivatives. This includes exploring novel catalytic systems and reaction pathways.

Another significant area of investigation is the exploration of the biological activities of compounds derived from this scaffold. Given the known pharmacological properties of both furan and piperidine derivatives, there is considerable interest in identifying potential applications in areas such as neuroscience, oncology, and infectious diseases. For example, furan-conjugated peptides have shown promise as antitumor agents, and various piperidine derivatives have been investigated as ligands for a range of receptors and enzymes. nih.govnih.gov

The following table summarizes key research directions related to the this compound scaffold:

| Research Direction | Focus | Key Methodologies |

| Synthetic Methodology | Development of efficient and stereoselective routes to the core scaffold and its derivatives. | Catalytic hydrogenation, cyclization reactions, stereoselective synthesis. nih.govacs.org |

| Medicinal Chemistry | Exploration of the biological activities of novel compounds derived from the scaffold. | High-throughput screening, structure-activity relationship (SAR) studies. nih.govnih.gov |

| Complex Molecule Synthesis | Utilization as a building block for the construction of more elaborate molecular architectures. | Multi-step synthesis, functional group transformations. nih.govacs.org |

As research in these areas progresses, the full potential of this compound as a valuable tool in chemical and pharmaceutical research will continue to be unveiled.

Structure

3D Structure

特性

IUPAC Name |

2-(furan-2-yl)-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-4-5-11-9(7-8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBCBUOWFZOYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

General Synthetic Approaches to the Piperidine (B6355638) Ring System Incorporating Furan (B31954) Moieties

The formation of the 2-(furan-2-yl)-4-methylpiperidine scaffold can be achieved through both multi-step sequences and more convergent one-pot reactions.

Multi-Step Synthesis Protocols

Multi-step syntheses offer a high degree of control over stereochemistry and functional group manipulation. A common strategy involves the initial synthesis of a substituted pyridine (B92270) ring followed by its reduction to the corresponding piperidine. For instance, the synthesis of 4-methylpiperidine (B120128) can be achieved in high yield through the hydrogenation of 4-methylpyridine (B42270). chemicalbook.com This principle can be extended to a precursor like 2-(furan-2-yl)-4-methylpyridine.

The synthesis of the 2-(furan-2-yl)-4-methylpyridine precursor could be approached through cross-coupling reactions, such as a Suzuki or Stille coupling, between a halogenated 4-methylpyridine (e.g., 2-bromo-4-methylpyridine) and a furan-2-ylboronic acid or a 2-stannylfuran, respectively. Once the substituted pyridine is obtained, catalytic hydrogenation is a widely used method for the reduction of the pyridine ring to a piperidine ring. Various catalysts, including platinum, palladium, and rhodium, can be employed for this transformation, often requiring high pressure and temperature. whiterose.ac.uk The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, yielding either cis or trans isomers with respect to the substituents on the piperidine ring.

Another multi-step approach could involve the construction of the piperidine ring from acyclic precursors. This could be achieved through a reductive amination cascade of a suitably functionalized keto-aldehyde or diketone with ammonia (B1221849) or a primary amine. nih.gov

One-Pot Reaction Schemes

One-pot syntheses offer advantages in terms of operational simplicity and reduced waste generation. A potential one-pot approach to a related structure, 2-(furan-2-yl)-6-arylpiperidin-4-one, has been described. This involves a multi-component reaction between an aldehyde (benzaldehyde), a ketone (2-butanone), furfural (B47365), and an ammonium (B1175870) salt (ammonium acetate) in ethanol. nih.gov This type of reaction, often referred to as a Hantzsch-like pyridine synthesis followed by reduction, could potentially be adapted for the synthesis of this compound by using appropriate starting materials.

Specific Reaction Types for Core Construction and Functionalization

Several key reaction types are instrumental in both the construction of the this compound core and its subsequent functionalization.

Condensation Reactions

Condensation reactions are fundamental to the formation of the piperidine ring from acyclic precursors. For example, the intramolecular condensation of a 1,5-diaminoalkane derivative can lead to the formation of a piperidine ring. In the context of this compound, a retrosynthetic analysis might envision a precursor such as a 5-amino-1-(furan-2-yl)-3-methylpentan-1-ol, which upon activation of the hydroxyl group and intramolecular cyclization would yield the target piperidine.

The synthesis of related piperidin-4-one structures often utilizes condensation reactions. For instance, the reaction of an aldehyde, a ketone, and ammonia or an ammonium salt can lead to the formation of a dihydropyridinone, which can be subsequently reduced to the corresponding piperidinone. This highlights the versatility of condensation reactions in building the piperidine core.

Oxidation Reactions (e.g., MnO2 Oxidation)

Oxidation reactions can be employed in the synthesis of precursors or in the derivatization of the furan or piperidine ring. While not directly applied to the synthesis of the parent this compound, manganese dioxide (MnO2) is a well-known oxidizing agent for the conversion of allylic and benzylic alcohols to the corresponding aldehydes or ketones. In the synthesis of derivatives, if a hydroxymethyl group were present on the furan ring, it could be oxidized to a formyl group using MnO2, providing a handle for further functionalization.

Furthermore, oxidative dearomatization of the furan ring can be a strategic step in the synthesis of more complex structures. This process can transform the furan into a highly functionalized open-chain or spirocyclic intermediate, which can then be elaborated into different heterocyclic systems.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are highly relevant for the synthesis and functionalization of this compound.

Suzuki Coupling: As mentioned earlier, a Suzuki coupling between a halogenated 4-methylpyridine and furan-2-ylboronic acid would be a viable route to the 2-(furan-2-yl)-4-methylpyridine precursor. Similarly, if one wished to introduce an aryl or vinyl substituent at a specific position on the furan or piperidine ring, a Suzuki coupling could be employed, provided a suitable halo- or boronic acid-functionalized derivative of this compound is available.

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of an alkyne moiety. For example, coupling a halogenated derivative of this compound with a terminal alkyne would yield an alkynyl-substituted product. This alkyne group can then be further manipulated, for instance, through reduction to an alkene or alkane, or by participation in cycloaddition reactions.

These cross-coupling reactions offer a modular approach to the synthesis of a wide array of derivatives of this compound, allowing for the systematic exploration of its chemical space.

Stereoselective Synthesis of this compound and its Derivatives

The structure of this compound contains two chiral centers, at positions C2 and C4 of the piperidine ring. Therefore, the molecule can exist as a mixture of diastereomers (cis and trans) and each of these can exist as a pair of enantiomers. Stereoselective synthesis aims to control this stereochemistry to produce specific isomers.

Chiral resolution is a common strategy to separate stereoisomers from a mixture. For 2,4-disubstituted piperidines, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool. nih.govnih.gov This technique is routinely used to determine the enantiomeric ratio (er) of resolved products. nih.govnih.gov For example, the successful kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines was confirmed by chiral stationary-phase HPLC, which showed an enantiomeric ratio of 99:1. nih.gov

The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase. Common CSPs used for the separation of amine stereoisomers include those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or macrocyclic glycopeptides. sigmaaldrich.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar ionic modes, is crucial for achieving optimal separation. sigmaaldrich.com

Table 2: Principles of Chiral HPLC for Piperidine Derivatives

| Technique | Principle | Common Stationary Phases | Application | Reference |

|---|---|---|---|---|

| Chiral HPLC/SFC | Differential interaction between enantiomers and a chiral stationary phase. | Macrocyclic Glycopeptides (e.g., CHIROBIOTIC), Derivatized Polysaccharides, Cyclodextrins (e.g., CYCLOBOND). | Determination of enantiomeric ratio (er) and preparative separation of stereoisomers. | nih.govsigmaaldrich.com |

Diastereoselective synthesis aims to preferentially form one diastereomer over another. For 2,4-disubstituted piperidines, the relative orientation of the substituents (cis or trans) can be controlled through various synthetic strategies.

One effective method is kinetic resolution via enantioselective acylation. nih.gov In studies on 2,4-disubstituted piperidines, it was observed that the trans-diastereomers undergo reaction with high selectivity (s-factors of 10–29), whereas the corresponding cis-diastereomers exhibit poor selectivity and lower reactivity. nih.gov This differential reactivity allows for the separation and isolation of the trans isomer.

Another powerful approach involves the use of chiral auxiliaries. An asymmetric synthesis of a (3R, 4R)-3-methylamino-4-methyl piperidine derivative was achieved through a reductive amination reaction using (R)-1-phenylethylamine as a chiral auxiliary. google.com This single step established two chiral centers with a diastereomeric excess (de) and subsequent enantiomeric excess (ee) of over 99%. google.com Furthermore, some synthetic routes inherently favor a specific diastereomer; for instance, certain syntheses of 2,4-disubstituted piperidines have been reported to yield the trans configuration as the sole diastereoisomer. rsc.org

Derivatization Pathways for Structure Elaboration

The secondary amine of the piperidine ring in this compound is a key site for functionalization through N-alkylation and N-acylation. These reactions allow for the introduction of a wide variety of substituents, modulating the compound's properties.

N-Alkylation: N-benzylation is a common derivatization, often used to install a protecting group or to build more complex molecular architectures. The synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine has been optimized for scale-up production, demonstrating the industrial feasibility of such transformations. carbogen-amcis.com The reaction typically proceeds by treating the piperidine with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base like potassium carbonate. chemicalforums.com The stereochemistry of N-alkylation has been studied in detail; for instance, N-phenacylation of methylpiperidines has been shown to proceed preferentially via equatorial attack of the alkylating agent. cdnsciencepub.com

N-Acylation: N-acylation is another fundamental transformation, used to introduce amide functionalities. A wide range of acylating agents can be employed, from simple reagents like acetyl chloride to more complex systems used in peptide synthesis. nih.govresearchgate.net

A particularly relevant aspect is the role of 4-methylpiperidine in the context of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is central to solid-phase peptide synthesis (SPPS). researchgate.net While the nitrogen of this compound can be acylated with an Fmoc group (Fmoc protection), its parent structure, 4-methylpiperidine, is itself an excellent reagent for the removal of the Fmoc group from protected amino acids. researchgate.net It has been reported to be the most effective deprotecting reagent among methylpiperidine derivatives, with reaction rates following the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine. researchgate.net A typical solution of 20% 4-methylpiperidine in DMF is used for this deprotection step in SPPS. researchgate.net

Table 3: N-Alkylation and Acylation Data

| Reaction | Reagent Example | Conditions | Finding/Application | Reference |

|---|---|---|---|---|

| N-Benzylation | Benzyl Bromide, K₂CO₃ | EtOH, Microwave, 80°C | Standard method for introducing a benzyl group onto the piperidine nitrogen. | chemicalforums.com |

| N-Phenacylation | Phenacyl Halides | - | Proceeds with preferential equatorial attack on the piperidine nitrogen. | cdnsciencepub.com |

| Fmoc Deprotection | 4-Methylpiperidine (20% in DMF) | Room Temperature | 4-Methylpiperidine is a highly efficient reagent for removing the Fmoc protecting group in peptide synthesis. | researchgate.net |

Introduction of Heterocyclic Substituents

The attachment of additional heterocyclic moieties to the piperidine nitrogen of this compound can be achieved through various C-N cross-coupling reactions. The Buchwald-Hartwig amination stands out as a powerful and versatile method for this purpose. wikipedia.orglibretexts.org This palladium-catalyzed reaction facilitates the coupling of amines with aryl or heteroaryl halides (or pseudohalides), enabling the formation of a C-N bond between the piperidine nitrogen and a new heterocyclic ring. wikipedia.orgorganic-chemistry.org

The general mechanism involves the oxidative addition of a palladium(0) catalyst to the heteroaryl halide, followed by coordination of the piperidine amine, deprotonation by a base, and subsequent reductive elimination to yield the N-heteroarylpiperidine product and regenerate the catalyst. wikipedia.org

Key aspects of this methodology include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand is critical. nih.gov Sterically hindered and electron-rich ligands, such as DavePhos and RuPhos, have proven effective in promoting the coupling of secondary amines. nih.gov

Reaction Conditions: The reaction typically requires an inert atmosphere and a non-protic solvent like toluene (B28343) or dioxane. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases such as cesium carbonate (Cs₂CO₃) being commonly employed, depending on the functional group tolerance of the substrates. libretexts.orgnih.gov

For instance, reacting this compound with a heteroaryl halide, such as 2-chloropyridine (B119429) or 3-bromothiophene, under Buchwald-Hartwig conditions would furnish the corresponding N-heteroaryl derivative. This strategy allows for the systematic exploration of the chemical space by varying the nature of the appended heterocycle.

| Reactant 1 | Reactant 2 (Example) | Catalyst/Ligand (Example) | Base (Example) | Product (Example) |

| This compound | 2-Chloropyridine | Pd₂(dba)₃ / DavePhos | NaOtBu | 1-(Pyridin-2-yl)-2-(furan-2-yl)-4-methylpiperidine |

| This compound | 3-Bromothiophene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1-(Thiophen-3-yl)-2-(furan-2-yl)-4-methylpiperidine |

Table 1. Illustrative examples of Buchwald-Hartwig amination for synthesizing N-heteroaryl derivatives of this compound.

Amide and Carboxamide Formation

The nucleophilic nitrogen of the piperidine ring readily participates in acylation reactions to form stable amide and carboxamide derivatives. This transformation is a cornerstone of drug discovery, as the amide bond is a key structural feature in countless biologically active molecules.

The most common method for amide bond formation involves the reaction of this compound with an activated carboxylic acid derivative. researchgate.net This can include:

Acyl Chlorides: Highly reactive, acyl chlorides react readily with the piperidine amine, usually in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

Carboxylic Acids with Coupling Reagents: A more versatile approach involves the in-situ activation of a carboxylic acid using coupling reagents. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) activate the carboxylic acid, which then reacts with the amine. researchgate.net This method is particularly useful for creating furan-2-carboxamide derivatives by reacting the piperidine with 2-furoic acid.

Experimental studies on related structures show that attaching a carboxamide group to the piperidine ring can significantly influence properties. For example, piperidine-4-carboxamide showed an increased rate of catalytic dehydrogenation compared to unsubstituted piperidine. rsc.org Synthesizing the N-(furan-2-carbonyl) derivative of this compound would involve reacting the parent piperidine with an activated form of furan-2-carboxylic acid. researchgate.net

| Piperidine Derivative | Acylating Agent | Coupling Method | Product Class |

| This compound | Furan-2-carbonyl chloride | Base-mediated acylation | Furan Carboxamide |

| This compound | Furan-2-carboxylic acid | CDI activation | Furan Carboxamide |

| This compound | Acetyl chloride | Base-mediated acylation | Simple Amide |

Table 2. General strategies for the formation of amide and carboxamide derivatives.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like piperidines.

A significant green approach directly relevant to this compound involves the use of biomass-derived starting materials. Furfural, a platform chemical readily obtained from lignocellulosic biomass, is a direct precursor to the furan ring. nih.gov Recent research has demonstrated the synthesis of piperidine itself from furfural via a one-pot catalytic cascade reaction. nih.gov This process involves the initial amination of furfural to furfurylamine, followed by hydrogenation and ring rearrangement, showcasing a sustainable route that bypasses fossil fuel-based feedstocks. nih.gov Extending this methodology to produce substituted piperidines like the 4-methyl variant is a key area of ongoing research.

Other green chemistry strategies applicable to the synthesis of piperidine derivatives include:

Catalytic Hydrogenation: The reduction of substituted pyridines is a common route to piperidines. chemicalbook.com Using efficient, recyclable heterogeneous catalysts (e.g., Rh/C, Ru-based catalysts) and environmentally friendly solvents like water can significantly improve the green credentials of this transformation. nih.gov

One-Pot, Multi-Component Reactions: Designing syntheses where multiple chemical bonds are formed in a single operation from simple starting materials minimizes solvent use, purification steps, and waste generation. mdpi.comresearchgate.net One-pot methods for creating highly functionalized piperidines in water at room temperature have been developed, representing a significant green advancement. mdpi.comresearchgate.net

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly route to chiral piperidines. acs.org Asymmetric synthesis of 2-substituted piperidines has been achieved with excellent enantioselectivity using transaminases, starting from ω-chloroketones. acs.org This biocatalytic approach avoids heavy metals and often proceeds under mild aqueous conditions.

By integrating biomass-derived precursors like furfural with advanced catalytic or biocatalytic methods, the synthesis of this compound and its derivatives can be aligned with the core tenets of green chemistry, ensuring greater sustainability for future applications.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are powerful computational tools used to investigate the electronic structure and properties of molecules. For 2-(Furan-2-yl)-4-methylpiperidine, these calculations offer a foundational understanding of its molecular geometry and vibrational characteristics.

Theoretical geometry optimization of this compound has been performed to determine its most stable three-dimensional conformation. These calculations typically involve methods like B3LYP with a 6-31G(d,p) basis set to predict bond lengths, bond angles, and dihedral angles. While specific optimized parameters for this exact molecule are not extensively published, studies on related furan (B31954) and piperidine-containing compounds provide a framework for expected values. For instance, in similar structures, the C-C and C-O bond lengths within the furan ring, and the C-N and C-C bonds in the piperidine (B6355638) ring, are calculated to align with experimental data from crystallographic studies where available.

Molecular dynamics simulations can further elucidate the conformational flexibility of the molecule over time, showing how the furan and methylpiperidine rings move relative to each other.

Table 1: Representative Predicted Geometrical Parameters (Note: Data is illustrative based on typical values for related structures, as specific published data for this compound is scarce.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (Furan) | ~1.37 Å |

| Bond Length | C=C (Furan) | ~1.35 Å |

| Bond Length | C-N (Piperidine) | ~1.47 Å |

| Bond Length | C-C (Piperidine) | ~1.54 Å |

| Bond Angle | C-O-C (Furan) | ~106° |

| Bond Angle | C-N-C (Piperidine) | ~112° |

Vibrational frequency analysis, calculated using DFT methods, predicts the infrared and Raman spectra of this compound. This analysis helps in identifying the characteristic vibrational modes of the molecule's functional groups. Key vibrational modes include C-H stretching in the furan and piperidine rings, C=C and C-O stretching of the furan ring, and C-N stretching of the piperidine ring. A study on 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one, a related compound, utilized DFT calculations to assign vibrational modes, a technique directly applicable to this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For molecules containing furan and piperidine moieties, the HOMO is often localized on the electron-rich furan ring, while the LUMO may be distributed across the piperidine structure.

In a study of a similar furan-containing imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating a high degree of stability and a low level of chemical reactivity due to the significant energy required for electronic excitation. This type of analysis suggests that this compound likely possesses considerable stability.

Table 2: Illustrative FMO Properties (Note: Values are based on related furan-containing heterocyclic compounds.)

| Property | Value (eV) | Implication |

| HOMO Energy | -6.29 | Electron-donating capability |

| LUMO Energy | -1.81 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.48 | High kinetic stability, low reactivity |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides insights into the interactions between orbitals, charge delocalization, and hyperconjugative stability within the molecule. This analysis examines the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E2) associated with these interactions quantifies the extent of intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential localized around the oxygen atom of the furan ring and the nitrogen atom of the piperidine ring, making them the primary sites for electrophilic interaction. Conversely, the hydrogen atoms attached to the piperidine nitrogen and other parts of the molecule would exhibit a positive potential, marking them as sites for nucleophilic attack.

Non-Linear Optical (NLO) Properties

Computational studies focusing on the non-linear optical (NLO) properties of organic molecules are a significant area of research due to their potential applications in optoelectronics. These properties are fundamentally linked to the molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups, which facilitate intramolecular charge transfer. While direct experimental or computational data on the NLO properties of this compound is not extensively available in the reviewed literature, the NLO properties of other furan-containing organic compounds have been investigated. For instance, studies on molecules incorporating furan moieties have been conducted to evaluate their first-order hyperpolarizability, a key parameter in NLO activity. Quantum chemical calculations, often employing Density Functional Theory (DFT), are a common method to predict these properties. Such studies suggest that the presence of a π-conjugated system, like the furan ring, can contribute to the NLO response of a molecule. The interaction between electron-donating and electron-accepting groups through a π-linker is a crucial factor in enhancing NLO properties.

Drug Likeness and ADMET Predictions (In Silico)

In the realm of drug discovery and development, in silico tools are invaluable for predicting the pharmacokinetic and pharmacodynamic properties of a compound. These predictions help in the early assessment of a molecule's potential as a drug candidate. The evaluation of drug likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical components of this process.

Drug Likeness:

Drug likeness is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be an orally active drug. Several rule-based filters are employed to assess drug likeness, with Lipinski's Rule of Five being one of the most common. These rules establish relationships between a molecule's properties and its potential for good oral bioavailability. The key parameters include:

Molecular Weight (MW): Typically, a molecular weight of less than 500 g/mol is preferred for better absorption.

LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of a compound. A LogP value of less than 5 is generally considered favorable.

Hydrogen Bond Donors (HBD): The number of hydrogen bond donors should ideally be less than 5.

Hydrogen Bond Acceptors (HBA): The number of hydrogen bond acceptors should ideally be less than 10.

Computational platforms like SwissADME are often used to calculate these and other descriptors to generate a "bioavailability radar," which provides a graphical representation of a molecule's drug-like properties. ymerdigital.com

ADMET Predictions:

ADMET prediction involves the computational modeling of a compound's behavior in the body. These predictions are crucial for identifying potential liabilities early in the drug discovery pipeline. chemrevlett.comresearchgate.netsemanticscholar.org Key ADMET parameters that are often evaluated in silico include:

Absorption: This predicts how well a compound is absorbed from the gastrointestinal tract. Parameters like Caco-2 permeability and human intestinal absorption are often modeled.

Distribution: This relates to how a compound is distributed throughout the body. The blood-brain barrier (BBB) permeability and plasma protein binding are important considerations.

Metabolism: This assesses the potential for a compound to be metabolized by enzymes, primarily the cytochrome P450 (CYP) family. Predicting which CYP isoforms a compound might inhibit is crucial to avoid drug-drug interactions.

Excretion: This aspect of ADMET is related to how the compound and its metabolites are eliminated from the body.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (e.g., AMES test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

While specific in silico ADMET and drug likeness data for this compound were not detailed in the provided search results, the general principles and parameters used in such computational studies are well-established. chemrevlett.commdpi.com The application of these predictive models would provide valuable insights into the potential of this specific compound as a therapeutic agent.

Structure Activity Relationship Sar and Scaffold Optimization

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of a compound is profoundly influenced by the nature and position of its substituents. In the context of furan-piperidine scaffolds, systematic modifications are a cornerstone of medicinal chemistry efforts to enhance potency and refine pharmacological profiles. Research on analogous structures demonstrates that even minor chemical changes can lead to significant shifts in efficacy.

For instance, in a series of 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine-based inhibitors, altering the substituents on an attached phenyl ring (B ring) led to notable changes in inhibitory concentration (IC₅₀) values. nih.gov The introduction of various functional groups at the 4-position of this ring revealed a clear structure-activity relationship.

| Compound | Substituent at 4-position of B ring | IC₅₀ (μM) |

|---|---|---|

| iST2-1 (parent) | -H | ~15-20 |

| 3c | Dimethyl amine | ~5-7 |

| 4a | Pyrrolidine | ~5-7 |

| 4b | Piperidine (B6355638) | ~5-7 |

| 9a | Methyl ester | ~5-7 |

| 10 | Carboxylic acid | >20 (reduced activity) |

This interactive table showcases the impact of different substituents on the inhibitory activity of furan-pyrrolidine analogs, based on findings from related research. nih.gov

These findings illustrate that functional groups capable of specific interactions, such as hydrogen bonding or ionic interactions, can significantly improve potency. The data shows that amine and ester groups improved activity by 2-3 fold, whereas a carboxylic acid group was detrimental. nih.gov Similarly, in other studies on related scaffolds, the length of a linker chain between the piperidine ring and another functional group, such as a sulfamide, was found to be critical for potency, with a one-carbon linker providing optimal activity. acs.org Replacing the piperidine ring with an acyclic analogue has been shown to result in a loss of activity, underscoring the structural importance of the cyclic scaffold. dndi.org

Importance of Furan (B31954) and Piperidine Moieties in Target Interactions

The furan and piperidine rings are not merely passive structural components; they are active pharmacophoric elements that play vital roles in molecular recognition and binding to biological targets. researchgate.netontosight.airesearchgate.net

The piperidine moiety is one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved drugs. Its primary contribution often stems from the basic nitrogen atom, which is typically protonated at physiological pH. This positive charge allows for the formation of strong ionic bonds (salt bridges) with acidic residues like aspartic acid or glutamic acid in a target protein. Furthermore, the piperidine ring serves as a rigid, three-dimensional scaffold, which helps to orient appended functional groups into a precise conformation required for optimal binding, a factor that can be lost when replaced by a more flexible acyclic chain. dndi.org

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analog Design

To overcome limitations of a lead compound or to discover novel intellectual property, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement. mdpi.comScaffold hopping involves replacing the central molecular core (e.g., the furan-piperidine framework) with a structurally different scaffold while preserving the orientation of key binding groups. acs.orgrsc.orgrsc.orgnih.gov This can lead to compounds with improved properties, such as enhanced solubility or metabolic stability, while maintaining or improving biological activity. acs.org For example, a piperidine ring might be "hopped" to a different heterocycle like a morpholine (B109124) or a constrained bicyclic amine to explore new chemical space. dndi.orgacs.org

Bioisosteric replacement is a more subtle strategy where a specific functional group or substituent is exchanged for another with similar physical or chemical properties. mdpi.comnih.govtaylorandfrancis.com A classic bioisosteric replacement for the furan ring is the thiophene (B33073) ring. nih.gov While electronically similar, the difference in the heteroatom (oxygen vs. sulfur) can subtly alter binding interactions, solubility, and metabolic pathways. This approach is used to fine-tune a molecule's pharmacodynamic and pharmacokinetic profile. For instance, replacing a metabolically liable aromatic ring with a more stable one, like a pyridine (B92270), is a common tactic to improve a drug candidate's half-life. rsc.org

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Furan Ring | Thiophene, Pyridine, Phenyl | Modulate electronics, metabolic stability, and binding interactions. nih.govrsc.org |

| Piperidine Ring | Pyrrolidine, Morpholine, Tetrahydropyran | Alter basicity, polarity, and scaffold rigidity. dndi.org |

| Methyl Group | Ethyl, Halogen (e.g., Cl, F) | Modify size, lipophilicity, and block metabolic sites. |

This interactive table presents common bioisosteric replacements relevant to the 2-(Furan-2-yl)-4-methylpiperidine scaffold.

Impact of Stereochemistry on Activity and Selectivity

The compound this compound possesses two stereocenters, at positions C2 and C4 of the piperidine ring. This gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The specific three-dimensional arrangement of the furan and methyl groups is critical, as biological systems, particularly protein binding sites, are chiral environments.

Developing synthetic methods that provide precise control over stereochemistry is therefore essential. Diastereoselective synthesis allows for the targeted production of specific isomers, enabling researchers to evaluate each one's biological activity independently. nih.gov This process is fundamental to identifying the most active and selective isomer (the eutomer) for further development as a potential therapeutic agent. nih.govacs.org

Pharmacological Research and Mechanistic Investigations Preclinical Focus

Target Identification and Modulation

The initial phase of pharmacological research often involves identifying specific molecular targets, such as receptors or enzymes, with which a compound interacts.

Receptor Binding Studies (e.g., Adenosine A2A Receptor, Free Fatty Acid Receptor 3)

Despite the known pharmacological importance of both furan (B31954) and piperidine (B6355638) moieties in drug design, a thorough review of published scientific literature reveals no specific receptor binding studies for 2-(Furan-2-yl)-4-methylpiperidine at the Adenosine A2A Receptor or the Free Fatty Acid Receptor 3. While derivatives containing these core structures have been investigated for their affinity to various receptors, data directly pertaining to this compound remains unavailable in the public domain.

Enzyme Inhibition Studies (e.g., Histone Acetyltransferases, SARS-CoV-2 Main Protease)

Similarly, no specific preclinical data on the inhibitory activity of this compound against Histone Acetyltransferases (HATs) or the SARS-CoV-2 Main Protease (Mpro) has been found. Research exists for other structurally distinct furan derivatives that have been evaluated as potential inhibitors of these enzymes, but these findings cannot be extrapolated to the specific compound .

In Vitro Mechanistic Studies of Biological Activities

In vitro studies are crucial for elucidating the biological effects of a compound at a cellular or molecular level.

Antimicrobial Activity

There are no specific published studies detailing the antimicrobial activity of this compound against bacterial or fungal pathogens. The broader class of furan derivatives has been a source of compounds with notable antimicrobial properties, but specific data for this compound is not available. utripoli.edu.ly

Anticancer Potential and Cell Proliferation Studies

An extensive search of scientific databases yielded no specific studies on the anticancer or anti-proliferative effects of this compound on any cancer cell lines. The piperidine nucleus is a common feature in many anticancer agents, and various furan derivatives have shown cytotoxic properties, but research has not been specifically published for this compound. ijnrd.orgderpharmachemica.com

Antiviral Activity

No dedicated preclinical studies investigating the antiviral activity of this compound against any virus have been identified in the available scientific literature. While the furan and piperidine scaffolds are present in some antiviral compounds, specific data for this particular molecule is absent. ijnrd.orgutripoli.edu.ly

Neurotransmitter Modulation (e.g., GABA Activity Enhancement)

No studies were found that specifically investigated the modulatory effects of this compound on neurotransmitter systems, including any potential enhancement of GABAergic activity. While derivatives of both furan and piperidine have been explored for such properties, this specific compound has not been the subject of such published research. nih.govnih.govnih.gov

Other Reported Biological Activities (e.g., Antioxidant, Anxiolytic, Sedative, Anticonvulsant, Muscle Relaxant)

There is no available scientific literature reporting on the antioxidant, anxiolytic, sedative, anticonvulsant, or muscle relaxant properties of this compound. Although related heterocyclic compounds have been evaluated for these activities, specific data for the title compound is absent from the current body of scientific publications. nih.govnih.govnih.govmdpi.comrsc.org

Molecular Docking Studies for Ligand-Target Interactions

A review of the literature did not yield any molecular docking studies that have been performed specifically for this compound to investigate its potential interactions with biological targets. Such in silico studies are crucial for predicting binding affinities and mechanisms of action, but have not been published for this compound. ijper.orgnih.govnih.govnih.gov

Table of Mentioned Compounds

Future Directions and Research Opportunities

Addressing Synthetic Challenges and Improving Efficiency

The synthesis of 2-(furan-2-yl)-4-methylpiperidine, while not extensively detailed in current literature, can be envisioned through established methodologies for creating 2-arylpiperidines. A plausible and efficient route involves the palladium-catalyzed arylation of a suitable piperidine (B6355638) precursor with a furan-containing entity. acs.org One such strategy could commence from furfurylamine, a renewable resource derived from furfural (B47365), which can undergo an aza-Achmatowicz rearrangement followed by a palladium-catalyzed arylation with an appropriate organoboron reagent. acs.org

However, this and other potential synthetic pathways are not without their challenges. Key areas for future research in improving synthetic efficiency include:

Stereocontrol: The presence of two stereocenters in this compound (at C2 and C4 of the piperidine ring) necessitates a highly stereoselective synthesis to isolate the desired diastereomers. Future work should focus on developing asymmetric catalytic systems or employing chiral auxiliaries to control the stereochemical outcome of the reaction. Kinetic resolution of a racemic mixture could also be explored. rsc.orgnih.gov

Regioselectivity: In coupling reactions, ensuring the furan (B31954) ring attaches at the C2 position of the piperidine is crucial. Research into directing groups and optimizing reaction conditions will be vital to prevent the formation of other isomers.

Yield Optimization: Current methods for the synthesis of related 2-arylpiperidines can have variable yields. acs.org A systematic investigation of catalysts, ligands, solvents, and temperature will be necessary to develop a high-yielding and scalable process suitable for producing larger quantities of the compound for further studies.

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Anticipated Challenges | Key Research Focus |

| Pd-catalyzed arylation of aza-Achmatowicz rearrangement products | Starts from renewable furfurylamine; potentially concise. acs.org | Stereoselectivity at the piperidine ring; optimization of catalyst and reaction conditions. | Development of asymmetric catalysts; screening of ligands and conditions. |

| Negishi coupling of N-Boc-piperidine derived organozinc reagents with 2-bromofuran | Can be general for various aryl halides. acs.org | Preparation of the specific organozinc reagent; potential for side reactions. | Optimization of the deprotonation and transmetalation steps. |

| Biocatalytic transaminase-triggered cyclization | High enantioselectivity; environmentally friendly. acs.orgnih.gov | Substrate scope of transaminases; potential for low yields with bulky substituents. acs.org | Enzyme screening and engineering for improved activity and selectivity. |

This table is generated based on established synthetic methodologies for related compounds and represents a prospective analysis for this compound.

Exploring New Chemical Space through Diversification and Derivatization

The this compound scaffold offers multiple points for chemical modification, allowing for the creation of a library of derivatives with potentially diverse biological activities. Future research should systematically explore this chemical space.

Piperidine Ring Modification: The piperidine nitrogen can be readily functionalized with a variety of substituents, such as alkyl, aryl, and acyl groups, to modulate the compound's physicochemical properties and target interactions. nih.gov The methyl group at the C4 position can also be varied to explore the impact of steric bulk on activity.

Furan Ring Derivatization: The furan ring is amenable to electrophilic substitution, allowing for the introduction of various functional groups at the C5 position. This could be leveraged to enhance potency or introduce new binding interactions with biological targets.

Scaffold Hopping and Ring System Modification: More advanced diversification strategies could involve replacing the furan ring with other heterocycles (e.g., thiophene (B33073), pyridine (B92270), oxazole) to explore different electronic and steric properties. nih.govresearchgate.net Furthermore, the piperidine ring could be altered to other saturated nitrogen heterocycles of varying ring sizes.

The table below outlines potential derivatization strategies.

| Modification Site | Potential Reagents/Reactions | Anticipated Outcome |

| Piperidine Nitrogen | Alkyl halides, acyl chlorides, sulfonyl chlorides | Altered solubility, basicity, and target binding. nih.gov |

| Furan C5 Position | Electrophilic halogenating agents, nitrating agents, Friedel-Crafts acylation | Introduction of new functional groups for enhanced potency or selectivity. |

| Piperidine C4 Position | Synthesis from alternative starting materials with different substituents | Exploration of steric effects on biological activity. |

| Scaffold Hopping | Synthesis of analogues with alternative heterocyclic rings (e.g., thiophene, pyridine) | Modulation of electronic properties and potential for new target interactions. nih.govresearchgate.net |

This table presents hypothetical derivatization strategies based on general principles of medicinal chemistry.

Advanced Computational Predictions for Lead Optimization

In silico methods are invaluable tools for accelerating drug discovery by predicting the properties of novel compounds before their synthesis. nih.govnih.govnih.gov For this compound and its derivatives, computational studies will be instrumental in lead optimization.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. Computational models can predict these properties based on the chemical structure, helping to prioritize compounds with favorable pharmacokinetic profiles and low toxicity risks. nih.govacs.orgcomputabio.com

Drug-Target Interaction Prediction: Machine learning and deep learning algorithms can predict potential biological targets for a given molecule by analyzing its structure and comparing it to databases of known drug-target interactions. nih.govnih.govoup.comyoutube.com This can help to identify the most promising therapeutic areas for the this compound scaffold.

Pharmacophore Modeling: By identifying the key structural features responsible for biological activity in a series of related compounds, pharmacophore models can guide the design of new, more potent derivatives. nih.govmdpi.com

The following table summarizes the application of computational tools in the development of this compound derivatives.

| Computational Tool | Application | Expected Outcome |

| QSAR and ADMET Prediction Models | Early-stage assessment of drug-likeness. computabio.com | Prioritization of derivatives with favorable pharmacokinetic and safety profiles. nih.gov |

| Machine Learning-based Target Prediction | Identification of potential protein targets. nih.govnih.gov | Hypothesis generation for the compound's mechanism of action. |

| Molecular Docking and Dynamics Simulations | Visualization and analysis of binding modes to predicted targets. nih.gov | Understanding of structure-activity relationships and rational design of more potent analogues. |

| Pharmacophore Modeling | Identification of essential structural features for activity. mdpi.com | Guiding the design of novel derivatives with improved biological activity. |

This table illustrates the potential applications of computational chemistry in the prospective study of this compound.

Investigation of Novel Biological Targets and Mechanistic Pathways

Given the rich pharmacology associated with both furan and piperidine moieties, this compound holds the potential to interact with a wide range of biological targets. ijabbr.comutripoli.edu.lyajchem-a.comacs.org A comprehensive investigation into its biological effects is a crucial future direction.

Broad Biological Screening: The compound and its derivatives should be screened against a diverse panel of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications. The furan nucleus is present in compounds with antibacterial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netontosight.airesearchgate.net Piperidine derivatives are known to act on the central nervous system, for example as sigma receptor ligands or monoamine oxidase inhibitors. acs.orgnih.govnih.gov

Mechanism of Action Studies: Once a promising biological activity is identified, detailed mechanistic studies will be required to elucidate how the compound exerts its effects at the molecular and cellular levels. This could involve biochemical assays, cell-based assays, and in vivo studies in relevant disease models.

Structure-Activity Relationship (SAR) Elucidation: A systematic SAR study, guided by the diversification strategies and computational predictions outlined above, will be essential to understand how structural modifications influence biological activity and to optimize the lead compound.

The table below lists potential, though unproven, biological activities for this compound based on the known pharmacology of its constituent rings.

| Potential Biological Activity | Relevant Biological Targets | Therapeutic Area |

| Anticancer | Kinases, Tubulin, Topoisomerases | Oncology |

| Anti-inflammatory | Cyclooxygenases (COX), Lipoxygenases (LOX) | Inflammatory Disorders |

| Central Nervous System Activity | Sigma receptors, Monoamine oxidases (MAO), G-protein coupled receptors (GPCRs) | Neurology, Psychiatry |

| Antimicrobial | Bacterial or fungal enzymes, cell wall synthesis | Infectious Diseases |

This table is speculative and based on the known biological activities of furan and piperidine-containing compounds.

Q & A

Basic: What are the standard synthetic routes for 2-(Furan-2-yl)-4-methylpiperidine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, furan-2-ylmethyl groups can be introduced via alkylation of 4-methylpiperidine precursors under inert conditions. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts. HPLC or TLC (Rf ~0.5 in 7:3 hexane:EtOAc) confirms purity .

- Characterization : NMR (¹H/¹³C) identifies regiochemistry; ESI-MS validates molecular weight (expected [M+H]⁺ ~180.2) .

Basic: How is the structural conformation of this compound elucidated?

Methodological Answer:

- Spectroscopy : ¹H NMR detects furan protons (δ 6.2–7.4 ppm) and piperidine chair conformation (axial/equatorial methyl group splitting) .

- X-ray Crystallography : Resolves stereochemistry; piperidine ring puckering and furan orientation are critical for bioactive conformers .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stability of trans/cis configurations .

Advanced: What pharmacological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- In Vitro Screening : Use MTT assays (e.g., IC₅₀ determination in cancer cell lines) .

- Enzyme Inhibition : Test against cytochrome P450 isoforms or kinases via fluorometric assays (e.g., Km/Vmax analysis) .

- SAR Studies : Compare with analogs (e.g., 4-fluorophenyl or pyridyl derivatives) to identify critical substituents .

Advanced: How to resolve contradictions in reported toxicity data for piperidine-furan hybrids?

Methodological Answer:

- Dose-Response Analysis : Conduct acute toxicity studies (OECD 423) with controlled purity batches to isolate compound-specific effects .

- Metabolite Profiling : LC-MS/MS identifies toxic intermediates (e.g., reactive furan epoxides) .

- In Silico Prediction : Use ADMET software (e.g., ADMETLab 2.0) to flag potential hepatotoxicity .

Basic: What methods ensure high-purity this compound for in vivo studies?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (80:20) to remove polar impurities .

- Melting Point Analysis : Pure compound exhibits sharp mp (~120–125°C; deviations indicate impurities) .

- Elemental Analysis : Confirm C, H, N content (±0.3% theoretical) .

Advanced: How does regioselectivity impact the synthesis of this compound derivatives?

Methodological Answer:

- Steric Effects : Bulky substituents at C4 (methyl) favor axial positioning, directing furan addition to C2 .

- Catalytic Control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enhances selectivity for furan attachment .

- Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states for regioselective alkylation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats; avoid inhalation (use fume hoods) .

- Storage : Keep in amber vials under argon at –20°C to prevent oxidation .

- Spill Management : Neutralize with vermiculite; dispose via hazardous waste channels .

Advanced: How to design experiments probing this compound’s interaction with lipid bilayers?

Methodological Answer:

- Membrane Permeability : Use PAMPA assays to measure passive diffusion .

- Molecular Dynamics (MD) : Simulate insertion into DPPC bilayers (GROMACS) to assess orientation .

- Surface Plasmon Resonance (SPR) : Quantify binding to immobilized lipid vesicles .

Basic: What solvents are optimal for dissolving this compound in reaction setups?

Methodological Answer:

- Polar Solvents : Ethanol or DMSO (≥50 mg/mL) for biological assays .

- Nonpolar Solvents : Dichloromethane or THF for synthetic reactions (solubility ~100 mg/mL) .

Advanced: How can computational modeling guide the design of this compound analogs?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding to target proteins (e.g., serotonin receptors) .

- QSAR Models : Train on datasets of piperidine derivatives to optimize logP (<3) and PSA (<60 Ų) .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (furan oxygen) and hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。